6-(3,4-Difluorophenyl)pyridazine-3-thiol
Overview
Description
6-(3,4-Difluorophenyl)pyridazine-3-thiol is a heterocyclic compound that contains a pyridazine ring substituted with a 3,4-difluorophenyl group and a thiol group at the 3-position. Pyridazines are known for their diverse biological activities and are used in various fields such as medicinal chemistry and agrochemicals.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-(3,4-Difluorophenyl)pyridazine-3-thiol typically involves the following steps:
Formation of the Pyridazine Ring: The pyridazine ring can be synthesized through the reaction of hydrazine with a suitable dicarbonyl compound.
Introduction of the 3,4-Difluorophenyl Group: This step involves the coupling of the pyridazine ring with a 3,4-difluorophenyl halide using a palladium-catalyzed cross-coupling reaction, such as the Suzuki-Miyaura coupling.
Introduction of the Thiol Group: The thiol group can be introduced through nucleophilic substitution reactions, where a suitable thiolating agent reacts with the pyridazine derivative.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors and advanced purification techniques.
Chemical Reactions Analysis
Types of Reactions
6-(3,4-Difluorophenyl)pyridazine-3-thiol can undergo various chemical reactions, including:
Oxidation: The thiol group can be oxidized to form disulfides or sulfonic acids.
Reduction: The compound can be reduced to modify the pyridazine ring or the phenyl group.
Substitution: The fluorine atoms on the phenyl ring can be substituted with other nucleophiles under suitable conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.
Substitution: Nucleophiles like amines or thiols can be used in the presence of a base.
Major Products Formed
Oxidation: Disulfides or sulfonic acids.
Reduction: Modified pyridazine or phenyl derivatives.
Substitution: Various substituted phenyl derivatives.
Scientific Research Applications
6-(3,4-Difluorophenyl)pyridazine-3-thiol has several scientific research applications:
Medicinal Chemistry: It is used as a scaffold for designing drugs with potential antimicrobial, anticancer, and anti-inflammatory activities.
Biology: The compound can be used to study enzyme inhibition and protein interactions.
Industry: It is used in the development of agrochemicals and materials science.
Mechanism of Action
The mechanism of action of 6-(3,4-Difluorophenyl)pyridazine-3-thiol involves its interaction with specific molecular targets:
Molecular Targets: The compound can inhibit enzymes by binding to their active sites, thereby blocking their activity.
Pathways Involved: It may interfere with signaling pathways related to cell growth and apoptosis, making it useful in cancer research.
Comparison with Similar Compounds
Similar Compounds
6-(3,4-Difluorophenyl)pyridazine-3-one: Similar structure but with a keto group instead of a thiol group.
6-(3,4-Difluorophenyl)pyrimidine-3-thiol: Contains a pyrimidine ring instead of a pyridazine ring.
Uniqueness
6-(3,4-Difluorophenyl)pyridazine-3-thiol is unique due to its specific substitution pattern and the presence of both fluorine and thiol groups, which confer distinct chemical reactivity and biological activity compared to its analogs.
Properties
IUPAC Name |
3-(3,4-difluorophenyl)-1H-pyridazine-6-thione | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H6F2N2S/c11-7-2-1-6(5-8(7)12)9-3-4-10(15)14-13-9/h1-5H,(H,14,15) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YNRLTVYCERJSPF-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1C2=NNC(=S)C=C2)F)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H6F2N2S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
224.23 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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